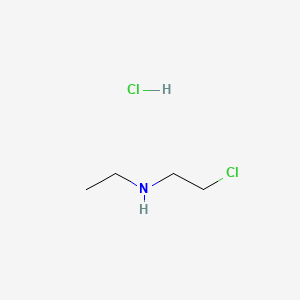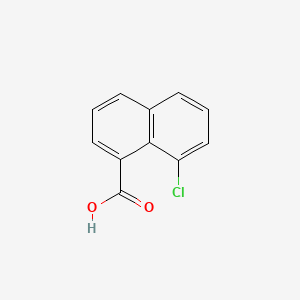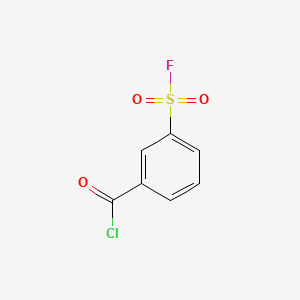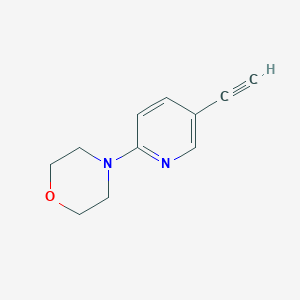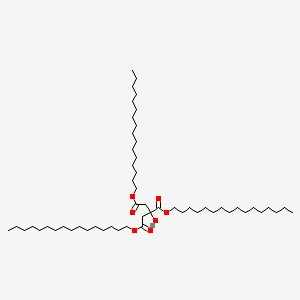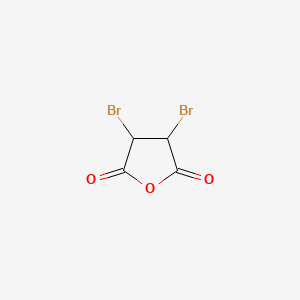
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate is a specialty product used for proteomics research . It has a molecular formula of C8H7Br2NO4 and a molecular weight of 340.95 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate was carried out with 2 mol of N-bromosuccinimide per 1 mol of Knorr pyrrole . The reaction was initiated with azobis (isobutyronitrile) and carried out at a boiling point .Molecular Structure Analysis
The molecular structure of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate is characterized by the presence of a pyrrole ring, two bromine atoms, and two carboxylate groups . X-ray diffraction analysis revealed that the single crystal structure is diethyl 5- (dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate .Wissenschaftliche Forschungsanwendungen
1. Pyrrole Derivatives in Solid-State Studies
Research has shown that derivatives of pyrrole, such as 3,4-dichloro-1H-pyrrole-2,5-dicarboxylic acid bis-phenylamide, display interesting behaviors in the solid state. They can deprotonate in the presence of basic anions and form unusual anionic dimers, as revealed by X-ray crystal structure analysis (Camiolo et al., 2002).
2. Synthesis and Characterization of Pyrrole Compounds
Another study focused on synthesizing and characterizing a new pyrrole containing chalcone, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 4-dimethylamino-benzaldehyde. The compound exhibited potential for forming new heterocyclic compounds and was suggested for use as a non-linear optical material (Singh et al., 2014).
3. Polysubstituted Pyrroles Synthesis
A mild method was developed for synthesizing polysubstituted pyrroles via condensation-annulation of amines with acetoacetate and 2-phenylacetaldehyde. This approach offered an efficient and environmentally friendly alternative to traditional synthesis methods (Zeng et al., 2017).
4. Continuous Flow Synthesis
2,5-Dihydro-1H-pyrrole-3-carboxylates, valuable for synthesizing high-value pyrroles, were efficiently produced using a continuous flow ring-closing metathesis process. This method proved to be environmentally friendly, highlighting the potential of continuous flow chemistry in synthesizing complex organic compounds (Drop et al., 2017).
5. Antimicrobial Properties
A study synthesized novel pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. These compounds showed significant antibacterial and antifungal activity, suggesting their potential as new antimicrobial agents (Hublikar et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO4/c1-14-7(12)5-3(9)4(10)6(11-5)8(13)15-2/h11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUQKWYXQETPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460349 | |
| Record name | Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
CAS RN |
473401-83-1 | |
| Record name | Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




